molecular formula C7H14N2 B14724193 1,2-Diazabicyclo(2.2.2)octane, 2-methyl- CAS No. 6523-29-1

1,2-Diazabicyclo(2.2.2)octane, 2-methyl-

Cat. No.: B14724193
CAS No.: 6523-29-1
M. Wt: 126.20 g/mol
InChI Key: YYUSAVOEFPHFOJ-UHFFFAOYSA-N
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Description

1,2-Diazabicyclo[2.2.2]octane, 2-methyl- is a bicyclic amine featuring a six-membered ring system with two nitrogen atoms at positions 1 and 2, along with a methyl substituent at position 2. This compound belongs to the diazabicycloalkane family, characterized by their rigid bicyclic frameworks that influence steric and electronic properties.

Properties

CAS No.

6523-29-1

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-methyl-1,2-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C7H14N2/c1-8-6-7-2-4-9(8)5-3-7/h7H,2-6H2,1H3

InChI Key

YYUSAVOEFPHFOJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCN1CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diazabicyclo(2.2.2)octane, 2-methyl- can be synthesized through various methods. One common method involves the cyclization of 4-cyano-2-amino-1-butene with ammonia, resulting in the formation of the desired bicyclic structure . The reaction typically requires specific conditions such as the presence of a solvent like tetrahydrofuran and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 1,2-diazabicyclo(2.2.2)octane, 2-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diazabicyclo(2.2.2)octane, 2-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with 1,2-diazabicyclo(2.2.2)octane, 2-methyl- include alkyl halides, aldehydes, and ketones. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and catalysts to achieve the desired products .

Major Products: The major products formed from reactions involving 1,2-diazabicyclo(2.2.2)octane, 2-methyl- include substituted amines, cyclic compounds, and various organic intermediates used in further synthesis .

Mechanism of Action

The mechanism of action of 1,2-diazabicyclo(2.2.2)octane, 2-methyl- involves its role as a nucleophilic catalyst. It facilitates reactions by donating electron pairs to electrophilic centers, thereby stabilizing transition states and lowering activation energies. This compound can also form complexes with various substrates, enhancing their reactivity in subsequent reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 1,4-Diazabicyclo[2.2.2]octane (DABCO)

DABCO (CAS 280-57-9) shares the same bicyclo[2.2.2]octane core but positions its nitrogen atoms at 1 and 4 (vs. 1 and 2 in the target compound). This positional difference significantly impacts electronic distribution and steric accessibility. Key distinctions include:

  • Molecular Formula : DABCO (C₆H₁₂N₂) vs. 2-methyl derivative (C₇H₁₄N₂) due to the methyl group .
  • Basicity : DABCO is a strong base (pKa ~8.8 in water), widely used in catalysis. The 2-methyl substituent may slightly reduce basicity due to steric hindrance around the nitrogen, though experimental data are lacking.
  • Applications : DABCO is employed in polyurethane foams, Morita-Baylis-Hillman reactions, and as a Lewis base catalyst . The methyl derivative’s applications are less documented but could offer tailored reactivity in niche syntheses.

Comparison with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

DBU (CAS 6674-22-2) features a larger bicyclo[5.4.0]undecene system with a conjugated amidine moiety, conferring higher basicity (pKa ~12) and thermal stability. Key differences:

  • Functionality : DBU’s amidine group enables proton shuttling in elimination reactions, whereas the target compound’s amine groups may favor nucleophilic catalysis .

Comparison with 1,2-Diazabicyclo[2.2.2]octan-3-one

This ketone-containing analog (CAS 1632-26-4) replaces a methylene group with a carbonyl, drastically altering electronic properties.

Data Table: Key Properties of Comparable Diazabicyclo Compounds

Compound Name CAS Number Molecular Formula Key Features Applications
1,4-Diazabicyclo[2.2.2]octane (DABCO) 280-57-9 C₆H₁₂N₂ High basicity, rigid structure Polyurethane catalysts, organic synthesis
1,2-Diazabicyclo[2.2.2]octane, 2-methyl- Not provided C₇H₁₄N₂ Methyl substituent enhances steric hindrance Potential niche catalysis (inferred)
DBU 6674-22-2 C₉H₁₆N₂ Amidino group, high thermal stability Elimination reactions, ionic liquids
1,2-Diazabicyclo[2.2.2]octan-3-one 1632-26-4 C₆H₁₀N₂O Ketone functionality, polar Specialty organic synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-methyl-1,2-diazabicyclo[2.2.2]octane, and how do solvent and catalyst choices influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 1,2-diazabicyclo[2.2.2]octane (DABCO) derivatives with methylating agents like iodomethane under basic conditions. Solvent polarity (e.g., ethanol vs. THF) significantly impacts reaction kinetics, with polar solvents favoring ion-pair intermediates . Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) enhance yields in biphasic systems by stabilizing transition states. Optimization requires monitoring pH and temperature to avoid side products like quaternary ammonium salts.

Q. How should researchers safely handle 2-methyl-1,2-diazabicyclo[2.2.2]octane in laboratory settings?

  • Methodological Answer : The compound exhibits moderate acute toxicity (oral LD₅₀ > 300 mg/kg in rodents) and may cause respiratory or dermal irritation. Use fume hoods for synthesis, and wear nitrile gloves, goggles, and lab coats. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent exothermic decomposition. Spills should be neutralized with 5% acetic acid before disposal .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) resolves methyl group signals (δ ~2.1 ppm for CH₃) and bicyclic N-H protons (δ ~3.4 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 141.1.
  • XRD : Single-crystal X-ray diffraction confirms bicyclic geometry, with bond angles and distances matching density functional theory (DFT) predictions .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Degradation occurs via oxidation or hydrolysis. Store under nitrogen at -20°C in amber vials to prevent photolytic cleavage of the diazabicyclo ring. Periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN gradient) monitors purity; degradation products include N-methylpiperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for catalytic applications of this compound?

  • Methodological Answer : Discrepancies arise from solvent-dependent activation barriers. Use stopped-flow UV-Vis spectroscopy to measure rate constants under varying dielectric conditions (e.g., ε = 4–40). For example, in DMF (ε = 37), the rate-determining step shifts from nucleophilic attack to proton transfer, explaining divergent Arrhenius plots in literature .

Q. What computational strategies are effective for modeling the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer : Hybrid DFT (e.g., B3LYP/6-311++G(d,p)) calculates frontier molecular orbitals to predict regioselectivity. Solvent effects are modeled via the conductor-like polarizable continuum model (CPCM). Validate simulations with experimental Hammett parameters or kinetic isotopic effects (KIE) .

Q. How can researchers optimize multi-step syntheses involving this compound using factorial design?

  • Methodological Answer : Apply a 2³ factorial design to screen variables (temperature, catalyst loading, solvent ratio). For example, a central composite design (CCD) with response surface methodology (RSM) identifies optimal conditions for Suzuki-Miyaura couplings, minimizing byproduct formation. Analyze interactions using ANOVA and Pareto charts .

Q. What advanced spectroscopic methods elucidate its role in supramolecular assemblies?

  • Methodological Answer : Time-resolved fluorescence quenching detects host-guest interactions with macrocycles like cucurbit[7]uril. Solid-state ¹⁵N CP/MAS NMR reveals hydrogen-bonding networks, while cryo-EM visualizes nanostructure formation in aqueous phases .

Key Research Gaps and Future Directions

  • Mechanistic Studies : In-situ IR spectroscopy to track intermediate species during catalysis.
  • AI-Driven Optimization : Implement machine learning (e.g., Bayesian optimization) for reaction condition prediction .

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